molecular formula C16H23N3O4 B10939737 3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10939737
M. Wt: 321.37 g/mol
InChI Key: GXSOIEZNSLSJSW-UHFFFAOYSA-N
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Description

3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a bicyclic oxabicycloheptane core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the oxabicycloheptane core, and the introduction of the carboxylic acid group. Common synthetic methods include cyclization reactions, nucleophilic substitutions, and amide bond formations. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, focusing on cost-effectiveness, safety, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID include other pyrazole derivatives and bicyclic compounds with similar structural features. Examples include:

Uniqueness

What sets 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID apart is its unique combination of a pyrazole ring and an oxabicycloheptane core, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

3-[3-(3,5-dimethylpyrazol-1-yl)propylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-9-8-10(2)19(18-9)7-3-6-17-15(20)13-11-4-5-12(23-11)14(13)16(21)22/h8,11-14H,3-7H2,1-2H3,(H,17,20)(H,21,22)

InChI Key

GXSOIEZNSLSJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2C3CCC(C2C(=O)O)O3)C

Origin of Product

United States

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